3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLATFKKYWPLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356720 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-14-7 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-phenyl-2-(4-chlorophenylethylidene)hydrazine Intermediate
- Starting materials: 4-chloroacetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol).
- Reagents: Sodium acetate (40 mmol) in anhydrous ethanol.
- Procedure: The acetophenone and phenylhydrazine hydrochloride are coupled in the presence of sodium acetate in ethanol, forming the hydrazone intermediate 1-phenyl-2-(4-chlorophenylethylidene)hydrazine.
- Conditions: Stirring at room temperature or slightly elevated temperature until completion.
- Notes: The reaction mixture is monitored by thin-layer chromatography (TLC) under UV light (254 or 365 nm) for completion.
Cyclization to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivative
- Reagents: The hydrazone intermediate is dissolved in a cold mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Conditions: Stirring at 50–60 °C for 5 hours promotes cyclization and chlorination.
- Work-up: The reaction mixture is poured into ice-cold water, neutralized with saturated sodium hydroxide solution, and the precipitate is filtered and washed.
- Purification: Recrystallization from ethanol yields the chlorinated pyrazole intermediate.
- Yield: Typically moderate to good yields (~60–70%).
Conversion to Pyrazole-4-carboxylic Acid
- Oxidation/hydrolysis step: The chlorinated pyrazole intermediate is dissolved in acetone and treated with sodium chlorite (NaClO2) and sulfamic acid (NH2SO3H).
- Conditions: Reaction proceeds initially in an ice bath for 2 hours, then at room temperature for an additional 2 hours.
- Work-up: The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate, washed with thiosulfate solution and saturated sodium chloride, dried, and concentrated.
- Purification: The crude product is purified by recrystallization from ethanol.
- Yield: Typically 60–70%.
Alternative Preparation via Ester Intermediates and Hydrolysis
- Pyrazole esters can be synthesized using benzaldehyde derivatives as precursors, followed by esterification.
- The esters are then hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to yield the corresponding carboxylic acids.
- Acidification with dilute hydrochloric acid (pH ~2) precipitates the acid.
- This method offers advantages in terms of reaction control and purification ease.
Coupling Reactions for Derivative Synthesis (Contextual)
- Carboxylic acid intermediates can be coupled with amines such as thiazole derivatives using peptide coupling agents like EDCI and HOBt in solvents like dichloromethane or DMF.
- This step is crucial for synthesizing amide derivatives but is also indicative of the stability and reactivity of the acid functionality in the pyrazole ring.
Data Table Summarizing Key Preparation Steps
| Step | Reactants & Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-chloroacetophenone + phenylhydrazine hydrochloride + sodium acetate in ethanol | Room temp, stir until complete | 70-80 | Formation of hydrazone intermediate |
| 2 | Hydrazone intermediate + POCl3 in DMF | 50–60 °C, 5 h | 60-70 | Cyclization to chlorinated pyrazole |
| 3 | Chlorinated pyrazole + NaClO2 + NH2SO3H in acetone | 0–5 °C 2 h, then RT 2 h | 60-70 | Oxidation/hydrolysis to carboxylic acid |
| 4 | Pyrazole ester + NaOH (aq) | Room temp, 2 h | 65-75 | Alternative hydrolysis method |
Research Findings and Observations
- The use of phosphorus oxychloride in DMF is critical for efficient cyclization and chlorination, facilitating the formation of the pyrazole ring with the desired substitution pattern.
- The oxidation step with sodium chlorite and sulfamic acid is a mild and effective method for converting aldehyde or chlorinated intermediates to the carboxylic acid.
- Hydrolysis of pyrazole esters under basic conditions is an alternative route that can offer better control and potentially higher purity.
- Purification by recrystallization from ethanol is commonly employed, providing crystalline products with good melting points and purity.
- Analytical techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, MS) confirm the structure and purity of the intermediates and final product.
- Reported yields for these steps are consistently in the moderate to good range (60–80%), indicating reliable reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.
Case Study:
In vitro studies showed that this compound reduced cell viability in human cancer cell lines, including breast and lung cancers, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 12.5 | COX-2 |
| Aspirin | 15 | COX-2 |
Agricultural Applications
2.1 Pesticide Development
This pyrazole derivative has been explored as a potential pesticide due to its ability to disrupt the biological functions of pests. Its structural characteristics allow it to act on specific enzymatic pathways in insects, leading to their mortality.
Case Study:
Field trials indicated that formulations containing this compound exhibited effective pest control against aphids and beetles, demonstrating a significant reduction in pest population compared to untreated controls .
Material Science
3.1 Photochemical Applications
The compound's unique structure allows it to exhibit photochromic behavior, making it suitable for applications in smart materials and sensors. When exposed to UV light, it undergoes structural changes that can be harnessed for optical devices.
Data Table: Photochromic Properties
| Property | Value |
|---|---|
| Wavelength of Absorption (nm) | 350 |
| Switching Time (ms) | 200 |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes critical differences between the target compound and its analogs:
Spectroscopic and Computational Insights
- IR Spectroscopy : The target compound’s C=O stretch (1684 cm⁻¹) is consistent with analogs like 3-(3-Cl-4-OEtPh)-1H-pyrazole-4-carboxylic acid (C=O at 1692 cm⁻¹), though electron-withdrawing substituents (e.g., CF₃) shift this band to higher frequencies (~1705 cm⁻¹) .
- DFT Studies : Computational models (B3LYP/6-311G(d,p)) predict that electron-withdrawing groups (e.g., Cl, CF₃) increase the carboxylic acid’s acidity, aligning with experimental pKa values .
Biological Activity
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C16H11ClN2O2
- Molecular Weight : 298.72 g/mol
- CAS Number : 372107-14-7
The compound is characterized by its pyrazole structure, which is known for conferring various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of CPPC and related pyrazole derivatives. For instance, a series of pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CPPC | MCF-7 | 0.46 |
| CPPC | NCI-H460 | 0.39 |
| Derivative X | HCT116 | 0.01 |
These results suggest that CPPC and its derivatives may act through mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Activity
CPPC also demonstrates notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:
These findings indicate that CPPC may serve as a potential therapeutic agent for inflammatory diseases, providing an alternative to traditional anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial efficacy of CPPC has been evaluated against various bacterial strains. It showed promising results comparable to standard antibiotics:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Ampicillin |
| Bacillus subtilis | 18 | Norfloxacin |
These results underscore the potential of CPPC as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Synthesis and Evaluation
A study conducted by Pickard et al. synthesized several derivatives of CPPC and assessed their biological activities. The most promising compounds exhibited potent anticancer and anti-inflammatory effects, with some showing IC50 values in the nanomolar range against specific cancer cell lines .
Mechanistic Insights
Research has also delved into the mechanisms underlying the biological activities of CPPC. For example, studies have indicated that certain pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, further enhancing their therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-4-carboxylic acid derivatives are prepared using ethyl acetoacetate, phenylhydrazine, and a dimethylformamide dimethyl acetal (DMF-DMA) intermediate. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Optimization of reaction time, temperature, and stoichiometric ratios (e.g., 1:1:1 molar ratio of starting materials) is critical to achieving high yields (>70%).
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray diffraction (XRD): Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) are reported for structurally analogous pyrazole derivatives .
- NMR/IR spectroscopy: H NMR signals for the pyrazole ring protons appear at δ 7.2–8.5 ppm, while IR spectra show characteristic C=O stretching at ~1700 cm .
- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 318.68 (CHClFNO) for related compounds .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic settings?
Yield optimization involves:
- Catalyst screening: Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to reduce reaction time.
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
- Purification methods: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. How to resolve discrepancies in reported biological activities of pyrazole-4-carboxylic acid derivatives?
Discrepancies may arise from substituent effects (e.g., electron-withdrawing Cl vs. CF) or assay conditions. Recommended approaches:
- Comparative bioassays: Use standardized protocols (e.g., IC measurements against carbonic anhydrase isoforms) .
- Structure-activity relationship (SAR) studies: Correlate substituent position (e.g., 4-Cl vs. 3-Cl) with activity using molecular docking (AutoDock Vina) .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic regions at the carboxylate group .
- Molecular dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to assess solubility and stability .
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Salt formation: React with sodium bicarbonate to generate the water-soluble sodium carboxylate .
- Co-solvent systems: Use DMSO/PEG-400 mixtures (<10% v/v) to maintain biocompatibility .
Data Analysis & Contradictions
Q. Why do crystallographic data for similar compounds show variations in dihedral angles?
Dihedral angle differences (e.g., 102.42° vs. 104.5° in related structures) arise from substituent steric effects. For example, bulky groups (e.g., CF) increase torsional strain, altering the pyrazole-carboxylic acid plane .
Q. How to interpret conflicting IR spectra for the carboxylic acid group?
Discrepancies in C=O stretching frequencies (1650–1720 cm) may result from hydrogen bonding in the solid state vs. solution. Use attenuated total reflectance (ATR)-IR with controlled humidity to standardize measurements .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in academic labs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
